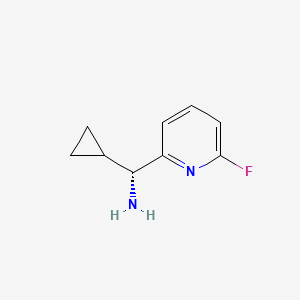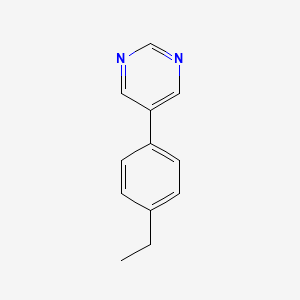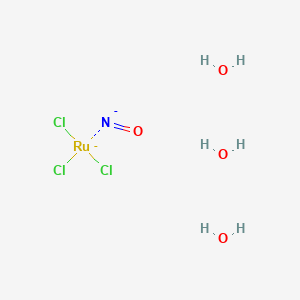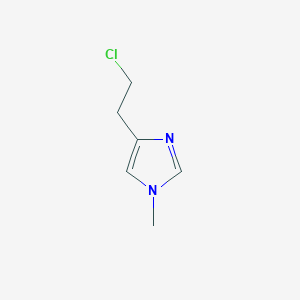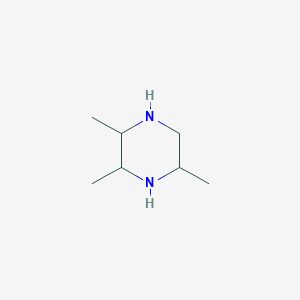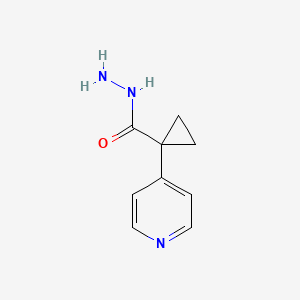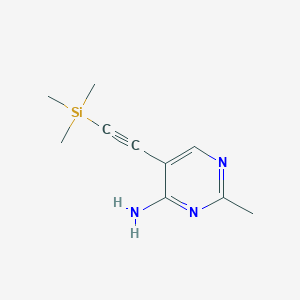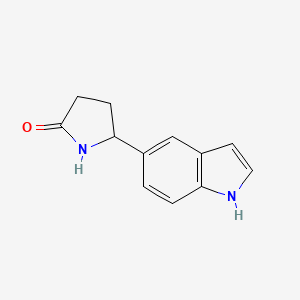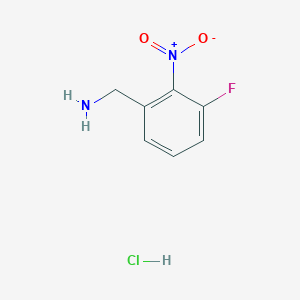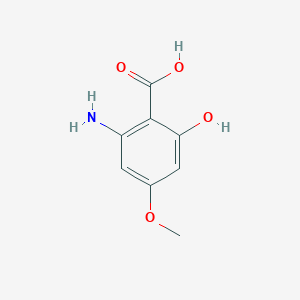
2-Amino-6-hydroxy-4-methoxybenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methoxybenzoic acid, followed by reduction and subsequent hydrolysis. The reaction conditions typically involve:
Nitration: 4-Methoxybenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrolysis: The resulting compound is hydrolyzed under acidic or basic conditions to yield 2-Amino-6-hydroxy-4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for 2-Amino-6-hydroxy-4-methoxybenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: 2-Amino-6-oxo-4-methoxybenzoic acid.
Reduction: 2-Amino-6-hydroxy-4-methoxybenzylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, its amino and hydroxy groups can form hydrogen bonds with enzyme active sites, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzene ring.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Contains a triazine ring and is used as a corrosion inhibitor.
2-Hydroxy-4-methoxybenzaldehyde: Lacks the amino group and is used for its anti-virulence properties.
Uniqueness
2-Amino-6-hydroxy-4-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
2-amino-6-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
JRXAERUYEXBIOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



